AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

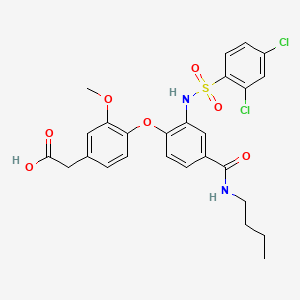

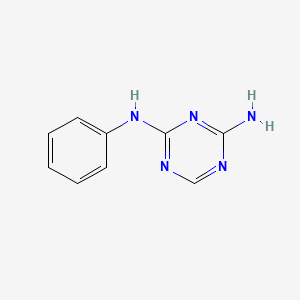

Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide is a bioactive chemical.

Aplicaciones Científicas De Investigación

Methylating Agent in Organic Chemistry

- Quaternary ammonium salts, similar to AMMONIUM (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE, are used as alternative methylating agents in organic synthesis. They are advantageous due to their non-volatility, non-carcinogenic nature, and ease of handling. These salts facilitate the regioselective introduction of a CH3 group adjacent to a carbonyl group, offering good yields and utilizing green solvents like anisole (Templ & Schnürch, 2022).

Role in Nitrogen Cycle

- Ammonium salts play a significant role in the nitrogen cycle, acting as a major exogenous nitrogen source in both marine and terrestrial habitats. They are crucial as both an endogenous and exogenous nitrogen source, contributing to processes like photorespiration and phenylpropanoid synthesis (Raven, Wollenweber Linda & Handley, 1992).

Ammonia Synthesis

- Quaternary ammonium salts are involved in the practical synthesis of ammonia. For instance, the reaction of nitrogen gas with samarium diiodide and water in the presence of a molybdenum catalyst can yield ammonium sulfate, demonstrating their utility in ammonia production (Ashida et al., 2019).

Chiroptical Studies

- Enantiomerically pure quaternary ammonium salts with a chiral side chain have been synthesized for chiroptical studies. These salts are valuable for understanding the crystallographic structures and configurations of stereocenters in compounds (Gheorghe et al., 2008).

Catalysis in Organic Synthesis

- Triethyl ammonium dihydrogen phosphate, a type of quaternary ammonium salt, serves as a catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. This demonstrates the versatility of quaternary ammonium salts in facilitating various organic reactions (Kalantari, 2012).

Electrochemical Applications

- Quaternary ammonium salts have been evaluated for their electrochemical properties, particularly in applications like electric double layer capacitors. Their wide potential windows and high ionic conductivities make them suitable for such applications (Sato, Masuda & Takagi, 2004).

Fertilizer Technology

- In the domain of agriculture, ammonium salts are embedded in degradable polymer matrices to create slow-release fertilizer formulations. This application shows the importance of ammonium salts in improving the efficiency and environmental impact of fertilizers (Boyandin, Kazantseva, Varygina & Volova, 2017).

Interaction with Acetylcholinesterase

- Studies on bis-quaternary fluorescence probes like propidium diiodide, which have structural similarities to the given compound, reveal insights into their interaction with enzymes like acetylcholinesterase. This has implications in understanding enzyme-ligand interactions (Taylor & Lappi, 1975).

Propiedades

Número CAS |

63951-16-6 |

|---|---|

Nombre del producto |

AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE |

Fórmula molecular |

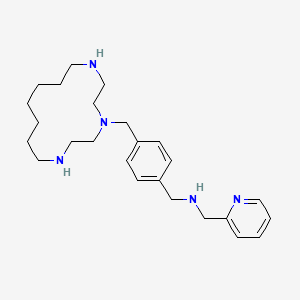

C21H40I2N2 |

Peso molecular |

574.4 g/mol |

Nombre IUPAC |

triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide |

InChI |

InChI=1S/C21H40N2.2HI/c1-7-22(8-2,9-3)19-13-14-20-15-17-21(18-16-20)23(10-4,11-5)12-6;;/h15-18H,7-14,19H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

AGDVQHODLAMVPE-UHFFFAOYSA-L |

SMILES |

CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |

SMILES canónico |

CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)